molecular formula C10H18O3 B13825979 (Z)-3-hydroxydec-6-enoic acid

(Z)-3-hydroxydec-6-enoic acid

Cat. No.: B13825979
M. Wt: 186.25 g/mol
InChI Key: GXXUNSYEVIYFOY-PLNGDYQASA-N
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Description

(Z)-3-hydroxydec-6-enoic acid is an organic compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of a hydroxyl group (-OH) and a double bond in the cis configuration (Z) at the sixth carbon atom of the decanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-hydroxydec-6-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of esters or the reduction of keto acids. The reaction conditions typically include the use of catalysts, specific temperatures, and pH levels to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways. The fermentation process is followed by extraction and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-hydroxydec-6-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group.

    Reduction: The double bond can be reduced to form a saturated hydroxy acid.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-ketodec-6-enoic acid.

    Reduction: Formation of 3-hydroxydecanoic acid.

    Substitution: Formation of various substituted decenoic acids depending on the reagent used.

Scientific Research Applications

(Z)-3-hydroxydec-6-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of (Z)-3-hydroxydec-6-enoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a signaling molecule or a precursor for the synthesis of other bioactive compounds. The hydroxyl group and the double bond play crucial roles in its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxydecanoic acid: Lacks the double bond present in (Z)-3-hydroxydec-6-enoic acid.

    6-hydroxydec-3-enoic acid: Has the hydroxyl group and double bond at different positions.

    3-ketodec-6-enoic acid: Contains a keto group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(Z)-3-hydroxydec-6-enoic acid

InChI

InChI=1S/C10H18O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h4-5,9,11H,2-3,6-8H2,1H3,(H,12,13)/b5-4-

InChI Key

GXXUNSYEVIYFOY-PLNGDYQASA-N

Isomeric SMILES

CCC/C=C\CCC(CC(=O)O)O

Canonical SMILES

CCCC=CCCC(CC(=O)O)O

Origin of Product

United States

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